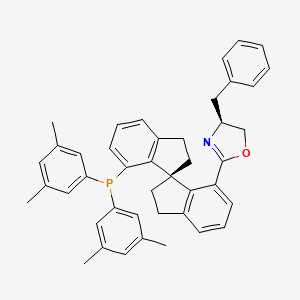

(RA,S)-Xyl-BN-siphox

Description

Significance of Enantioselective Synthesis in Modern Organic Chemistry

Enantioselective synthesis, the preferential synthesis of one enantiomer of a chiral product, is of paramount importance in contemporary organic chemistry. wikipedia.org Many pharmaceuticals, agrochemicals, and natural products are chiral, and their biological effects are often stereospecific, meaning that one enantiomer may be therapeutically active while the other is inactive or even harmful. The ability to selectively synthesize the desired enantiomer is therefore crucial for producing safe and effective drugs. sioc-journal.cn Asymmetric catalysis, which employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, offers an elegant and economically viable solution to this challenge. wikipedia.org

Historical Development and Evolution of Privileged Chiral Ligand Architectures

The field of asymmetric catalysis has been shaped by the development of "privileged" chiral ligands. These are ligand scaffolds that have demonstrated broad applicability and high efficacy across a range of catalytic transformations. wikipedia.orgbenthamdirect.comeurekaselect.com Early examples of such ligands include those derived from naturally occurring chiral molecules like amino acids and alkaloids. benthamdirect.comeurekaselect.com Over time, synthetic chemists have designed and synthesized a vast number of novel chiral ligands with unique structural features. The evolution of these ligands has been driven by the need for greater control over enantioselectivity, diastereoselectivity, and catalytic activity. Key developments include the introduction of bidentate phosphine (B1218219) ligands, such as BINAP, and the emergence of mixed P,N-ligands, which combine a phosphorus donor with a nitrogen-containing moiety. wikipedia.org These privileged architectures often possess rigid backbones and well-defined chiral pockets that effectively transfer stereochemical information from the catalyst to the substrate.

Overview of Spiro Indane Phosphine-Oxazoline (SIPHOX) Ligand Class

The Spiro Indane Phosphine-Oxazoline (SIPHOX) ligands are a prominent class of P,N-bidentate ligands that have gained significant attention for their exceptional performance in a variety of asymmetric catalytic reactions. mdpi.comresearchgate.netnih.gov These ligands feature a spirobiindane backbone, which imparts a rigid and well-defined three-dimensional structure to the catalyst. mdpi.comacs.org The SIPHOX framework incorporates both a phosphine group and an oxazoline (B21484) moiety, which coordinate to a metal center to form a highly effective chiral catalyst. acs.org The modular nature of the SIPHOX scaffold allows for systematic tuning of its steric and electronic properties by modifying the substituents on the phosphine and oxazoline groups. This tunability is a key advantage, as it enables the optimization of the ligand for a specific catalytic transformation. mdpi.com

The general structure of a SIPHOX ligand consists of a spirobiindane core with a phosphine group attached to one indane unit and an oxazoline ring fused to the other. The specific ligand, (RA,S)-Xyl-BN-siphox, is a derivative of this class where "Xyl" refers to the xylyl groups attached to the phosphorus atom, and "Bn" denotes the benzyl (B1604629) substituent on the chiral center of the oxazoline ring. The "(RA,S)" designation specifies the absolute configuration at the spiro center (RA) and the stereocenter of the oxazoline ring (S).

The SIPHOX ligands, including this compound, have proven to be highly effective in a range of palladium-catalyzed and iridium-catalyzed asymmetric reactions. mdpi.comepdf.pub Their success is attributed to the unique combination of a rigid spirocyclic backbone, the presence of both soft (phosphine) and hard (oxazoline) donor atoms, and the tunable nature of their substituents. These features allow for the creation of a well-defined and highly asymmetric coordination sphere around the metal center, leading to excellent levels of enantiocontrol in the catalytic process.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C43H42NOP |

|---|---|

Molecular Weight |

619.8 g/mol |

IUPAC Name |

[(3R)-4-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-bis(3,5-dimethylphenyl)phosphane |

InChI |

InChI=1S/C43H42NOP/c1-28-20-29(2)23-36(22-28)46(37-24-30(3)21-31(4)25-37)39-15-9-13-34-17-19-43(41(34)39)18-16-33-12-8-14-38(40(33)43)42-44-35(27-45-42)26-32-10-6-5-7-11-32/h5-15,20-25,35H,16-19,26-27H2,1-4H3/t35-,43+/m0/s1 |

InChI Key |

HIVLVUWPNHHMAS-NDRYZEJLSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)CC7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of Ra,s Xyl Bn Siphox and Analogues

Asymmetric Synthesis of (RA,S)-Xyl-BN-SIPHOX

The synthesis of this compound is a multi-step process that demands rigorous control over stereochemistry at both the spirocyclic backbone's axial chirality and the oxazoline (B21484) ring's stereocenter.

Development of Stereoselective Synthetic Routes and Protocols

The established synthetic route to the SIPHOX ligand class, pioneered by the Zhou research group, serves as the foundation for producing this compound. scispace.comacs.orgacs.org This protocol begins with an enantiomerically pure precursor, typically (R)-1,1′-spirobiindane-7,7′-diol ((R)-SPINOL), to establish the (RA)-axial chirality of the spirobiindane core. acs.orgresearchgate.net

The synthesis proceeds through a sequence of key transformations:

Monophosphinylation: One of the hydroxyl groups of the SPINOL derivative is converted into a di(3,5-xylyl)phosphine oxide group. This is followed by reduction to yield the phosphine (B1218219). The other hydroxyl group is transformed into a triflate (OTf), a good leaving group, creating a key intermediate. researchgate.net

Carbonylation: A palladium-catalyzed carbonylation reaction is employed to convert the triflate group into a carboxylic acid ester. scispace.comacs.org

Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid. acs.org

Amide Coupling: The resulting carboxylic acid is coupled with the chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol), which introduces the precursor for the (S)-configured benzyl-substituted oxazoline ring. scispace.comacs.org

Cyclization: The final step involves the cyclization of the resulting hydroxy amide to form the oxazoline ring, yielding the target this compound ligand. scispace.comacs.org

This modular approach allows for the systematic variation of both the phosphine and the oxazoline substituents, enabling the fine-tuning of the ligand's steric and electronic properties.

Synthesis of Chiral Precursors and Key Intermediates

The successful synthesis of this compound relies on the availability of high-purity chiral precursors.

Chiral Spirocyclic Backbone: The core structure is derived from optically pure (R)-SPINOL. The synthesis of the spirobiindane skeleton itself can be achieved through methods like acid-catalyzed cyclization of 1,1′-biindanyl precursors or Friedel-Crafts alkylation. The resolution of racemic SPINOL is a critical step to obtain the enantiomerically pure material required for the asymmetric synthesis of the ligand. snnu.edu.cnresearchgate.net An important intermediate derived from (R)-SPINOL is (R)-7-diarylphosphino-7′-trifluoromethanesulfonyloxyl-1,1′-spirobiindane, which allows for the differential functionalization of the two aromatic rings of the spirobiindane scaffold. acs.orgnih.gov

Chiral Amino Alcohols: The benzyl (B1604629) (Bn) substituent at the 4-position of the oxazoline ring is introduced using (S)-phenylalaninol. This precursor is readily available commercially in enantiomerically pure form or can be synthesized by the reduction of the amino acid (S)-phenylalanine. orgsyn.orgresearchgate.net The condensation of the amino alcohol with the spirobiindane carboxylic acid forms a crucial hydroxy amide intermediate (see table below). scispace.comacs.org

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Structure Description | Role in Synthesis |

|---|---|---|

| (R)-SPINOL | (R)-1,1′-Spirobiindane-7,7′-diol | Chiral starting material for the spirocyclic backbone |

| (R)-7-(Di-3,5-xylylphosphino)-1,1'-spirobiindan-7'-ol | Monophosphinylated SPINOL | Precursor to the triflate intermediate |

| (R)-7'-(Trifluoromethanesulfonyloxy)-7-(di-3,5-xylylphosphino)-1,1'-spirobiindane | Phosphine-monotriflate | Key intermediate for carbonylation |

| (RA)-7'-(Methoxycarbonyl)-7-(di-3,5-xylylphosphino)-1,1'-spirobiindane | Carboxylic acid ester | Product of palladium-catalyzed carbonylation |

| (RA)-7'-Carboxy-7-(di-3,5-xylylphosphino)-1,1'-spirobiindane | Carboxylic acid | Precursor for amide coupling |

Optimization of Reaction Conditions for Enantiomeric and Diastereomeric Control

Each step of the synthesis requires careful optimization to ensure high yields and, crucially, to prevent any erosion of stereochemical integrity.

Palladium-Catalyzed Reactions: The carbonylation of the triflate intermediate is typically performed using a palladium catalyst such as Pd(OAc)₂, often with a phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). scispace.com The conditions must be controlled to achieve high conversion without side reactions.

Amide Coupling: The condensation of the spirobiindane carboxylic acid with (S)-phenylalaninol is a critical step. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to be effective, proceeding in high yield. scispace.comacs.org

Oxazoline Ring Formation: The cyclization of the hydroxy amide to form the oxazoline ring is often achieved using dehydrating agents. This final step solidifies the chiral environment around the metal center the ligand will eventually coordinate to. scispace.comacs.org

The resulting SIPHOX ligands are generally stable, air-tolerant solids that can be purified using standard techniques like silica (B1680970) gel column chromatography, which attests to their robustness. acs.org

Design and Synthesis of Related SIPHOX Ligand Derivatives

The modular nature of the SIPHOX synthesis allows for the creation of extensive ligand libraries, enabling the systematic tuning of the catalyst's performance in various asymmetric reactions.

Systematic Modification of the Xylyl (Xyl) Substituent

The electronic and steric properties of the phosphine moiety are critical determinants of a catalyst's activity and selectivity. By altering the aryl groups on the phosphorus atom, these properties can be finely adjusted. The synthesis accommodates this by using different diarylphosphine oxides or chlorodiarylphosphines in the initial phosphinylation step. researchgate.netsemanticscholar.org

Table 2: Examples of SIPHOX Ligands with Varied Phosphine Substituents

| Ligand Variant | Phosphine Substituent (Ar) | Rationale for Modification |

|---|---|---|

| (RA,S)-Ph-BN-SIPHOX | Phenyl (Ph) | The parent and most common phosphine substituent. acs.orgnih.gov |

| This compound | 3,5-Dimethylphenyl (Xyl) | Increases steric bulk and electron-donating ability compared to PPh₂. dokumen.pub |

| (RA,S)-DTB-BN-SIPHOX | 3,5-Di-tert-butylphenyl (DTB) | Significantly increases steric hindrance around the metal center. |

Structural Variations within the Spiro Indane-Phosphine-Oxazoline (SIPHOX) Core

Beyond the phosphine group, the SIPHOX ligand can be modified at two other key positions: the oxazoline ring substituent and the spirobiindane backbone itself.

Oxazoline Substituent Modification: The substituent at the C4 position of the oxazoline ring, which is derived from a chiral amino alcohol, can be easily varied. While this compound uses L-phenylalaninol to install a benzyl group, other amino alcohols like L-valinol (yielding an isopropyl group) or L-tert-leucinol (yielding a tert-butyl group) can be used to create a family of ligands with different steric profiles near the coordination site. acs.orgdokumen.pub

Spiro Backbone Modification: More fundamental changes involve altering the spirocyclic core. Researchers have developed SIPHOX analogues based on different spiro scaffolds to impose alternative conformational rigidities and steric environments. Examples include ligands based on a hexamethyl-1,1′-spirobiindane scaffold (HMSI-PHOX) acs.orgnih.govresearchgate.net and oxa-spirocyclic PHOX ligands (O-SIPHOX), where an oxygen atom is incorporated into the spiro backbone. researchgate.netnih.govrsc.org

Table 3: Examples of Structural Variations in the SIPHOX Core

| Ligand Family | Core Structure | Key Feature |

|---|---|---|

| SIPHOX | 1,1'-Spirobiindane | The original privileged spiro scaffold. acs.orgacs.org |

| HMSI-PHOX | Hexamethyl-1,1'-spirobiindane | Increased steric bulk on the backbone. acs.orgnih.gov |

These systematic modifications underscore the versatility of the SIPHOX platform and the ongoing efforts to develop next-generation catalysts with enhanced efficacy and broader applicability in asymmetric synthesis.

Investigation of Diastereomeric and Enantiomeric Forms of SIPHOX Ligands

The modularity of Spiro-Phosphine-Oxazoline (SIPHOX) ligands allows for the synthesis of various diastereomeric and enantiomeric forms, which is crucial for tuning the catalyst's performance in asymmetric reactions. thieme-connect.de The synthesis of these ligands typically involves the condensation of an optically pure amino alcohol with a carboxylic acid derivative of the spirobiindane backbone. researchgate.net This process inherently allows for the creation of different diastereomers by selecting different enantiomers of the amino alcohol.

For instance, the synthesis of spiro-oxazoline ligands can result in two pseudoenantiomeric bisamides by using either (R)- or (S)-2-phenylglycinol, which are then converted into their respective diastereomeric ligands. mdpi.com The notation, such as this compound, specifies the absolute configuration at both the axis of chirality (RA or SA) of the spirobiindane backbone and the stereocenter of the oxazoline ring (S or R). The combination of these chiral elements leads to distinct diastereomers. Researchers systematically screen these different diastereomers to find the optimal ligand for a specific catalytic transformation, as subtle structural changes can significantly impact both reactivity and enantioselectivity. thieme-connect.deorganic-chemistry.org

The investigation of these forms is fundamental because different diastereomers of the ligand can lead to vastly different outcomes in catalysis. In some cases, one diastereomer may provide high enantioselectivity for a desired product, while another may be nearly inactive or yield the opposite enantiomer. acs.org The separation of these diastereomers is often achievable through standard chromatographic techniques, such as column chromatography. mdpi.com

Research-Oriented Spectroscopic and Structural Elucidation

The definitive characterization and stereochemical assignment of complex chiral ligands like this compound rely on a suite of advanced spectroscopic and analytical methods.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of SIPHOX ligands in solution. mdpi.com Both ¹H and ¹³C NMR spectra are used to confirm the successful synthesis of the ligand framework. mdpi.com For stereochemical assignment, more advanced NMR techniques are employed.

The rigid spiro backbone and the chiral oxazoline ring create a distinct and complex three-dimensional structure. The relative orientation of these components can be probed using through-space correlations, such as the Nuclear Overhauser Effect (NOE). By identifying which protons are in close proximity, the conformation of the ligand and the relative stereochemistry of its chiral elements can be determined.

Furthermore, the diastereotopic nature of protons within the molecule can lead to different chemical shifts, providing clues about the stereochemical environment. ub.edu The analysis of coupling constants can also offer insights into the dihedral angles between adjacent protons, further defining the ligand's conformation. In cases involving multiple stereoisomers, comparing the experimental NMR data with data predicted from quantum mechanical calculations can provide definitive configurational assignments.

Table 1: Representative ¹H NMR Data for Stereochemical Analysis of a SIPHOX Ligand Moiety

| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Key Correlation (Example) |

| Oxazoline CH | 4.2 - 4.8 | m | NOE to spiro-ring protons confirms conformation |

| Oxazoline CH₂ | 4.0 - 4.5 | m | Diastereotopic protons, distinct signals |

| Aromatic (Xylyl) | 6.8 - 7.5 | m | Integral confirms substituent identity |

| Aromatic (Spiro) | 7.0 - 8.0 | m | Distinct patterns for different diastereomers |

| Alkyl (Xylyl-CH₃) | 2.1 - 2.4 | s |

Advanced Chiral Chromatography Techniques (e.g., HPLC) for Enantiomeric Purity Determination

To assess the effectiveness of a chiral catalyst, it is essential to determine the enantiomeric excess (ee) of the product it generates. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. unibo.itnih.govuma.es The technique involves separating the enantiomers of the product on a chiral stationary phase (CSP). nih.gov

The CSP creates a chiral environment where it interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energies. nih.gov This difference in interaction strength results in different retention times for the two enantiomers, allowing for their separation and quantification. nih.gov The enantiomeric excess is calculated from the relative areas of the two peaks in the chromatogram. The development of a robust chiral HPLC method is a critical step in screening catalysts and optimizing reaction conditions for high enantioselectivity. nsf.gov For many products generated using SIPHOX catalysts, ee values exceeding 99% have been reported, as confirmed by chiral HPLC analysis. organic-chemistry.org

Table 2: Example Data from Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

| Enantiomer | Retention Time (min) | Peak Area | % Area |

| (R)-Product | 12.5 | 1,500 | 2.5 |

| (S)-Product | 15.8 | 58,500 | 97.5 |

| Total | 60,000 | 100 | |

| Calculated ee | 95.0% |

Note: ee (%) = |(% Area 1 - % Area 2)|

Single-Crystal X-ray Diffraction Analysis of this compound and its Metal Complexes

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for molecules, including precise bond lengths, bond angles, and absolute stereochemistry. creative-biostructure.commdpi.com For ligands like SIPHOX, obtaining a crystal structure is the ultimate confirmation of its three-dimensional architecture.

Crucially, the X-ray analysis of metal-SIPHOX complexes offers profound insights into the mechanism of asymmetric induction. A single-crystal X-ray diffraction analysis was successfully performed on the iridium complex of a closely related spiro phosphino-oxazoline ligand, (Sa,S)-1c. acs.org The analysis revealed that the ligand coordinates to the iridium center, creating a rigid and sterically congested "chiral pocket" around the metal. acs.org This well-defined chiral environment is responsible for differentiating between the two faces of the prochiral substrate during the catalytic reaction, thereby inducing high enantioselectivity. acs.org The structural data from such analyses are invaluable for understanding structure-activity relationships and for the rational design of new, more effective catalysts. creative-biostructure.com

Table 3: Representative Crystallographic Data for a Metal-SIPHOX Complex

| Parameter | Value |

| Chemical Formula | C₄₅H₄₀ClIrN₂O₂P |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.12 |

| b (Å) | 18.45 |

| c (Å) | 22.31 |

| Volume (ų) | 4165 |

| Z (molecules/unit cell) | 4 |

Note: Data are representative and based on typical values for such complexes.

Mass Spectrometry for Reaction Monitoring and Structural Confirmation in Synthetic Studies

Mass spectrometry (MS) is a vital analytical technique in the synthesis and characterization of this compound and its analogues. nih.gov It is routinely used to confirm the molecular weight of the synthesized ligands and their precursors. High-Resolution Mass Spectrometry (HRMS), often using an electrospray ionization (ESI) source, provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound, serving as a key piece of evidence for its structural confirmation. mdpi.com

Beyond final product characterization, MS can be used for real-time or near-real-time reaction monitoring. durham.ac.uknih.gov By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of reactants and the formation of intermediates and products, which aids in optimizing reaction conditions such as temperature, time, and catalyst loading. durham.ac.uk Furthermore, ESI-MS is particularly well-suited for studying the non-covalent metal-ligand complexes that are the active catalysts in solution. This technique can transfer these intact complexes from the solution phase to the gas phase, allowing for their detection and stoichiometric confirmation. researchgate.net

Catalytic Applications of Ra,s Xyl Bn Siphox Metal Complexes in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental and atom-economical method for the production of enantiomerically enriched compounds. The efficacy of this transformation is heavily reliant on the design of the chiral ligand that coordinates to the metal center. The (RA,S)-Xyl-BN-SIPHOX ligand has been primarily explored in the context of iridium-catalyzed asymmetric hydrogenations.

Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Substrates

Iridium complexes bearing P,N-ligands, such as the SIPHOX family, are well-established as highly effective catalysts for the asymmetric hydrogenation of a variety of unsaturated compounds, particularly those lacking a coordinating functional group near the double bond.

The asymmetric hydrogenation of imines to produce chiral amines is a reaction of significant industrial importance, as chiral amines are prevalent in pharmaceuticals and agrochemicals. Iridium complexes of SIPHOX-type ligands have demonstrated exceptional performance in the hydrogenation of N-aryl ketimines, achieving high enantioselectivities and full conversions under mild conditions, such as ambient pressure researchgate.net.

While specific data for the this compound ligand is not extensively documented in publicly available literature, the performance of closely related SIPHOX-iridium complexes provides valuable insight into its expected catalytic behavior. For instance, iridium complexes of other SIPHOX derivatives have been successfully applied to the asymmetric hydrogenation of various imine substrates.

Research on related P-stereogenic phosphine-oxazoline ligands, such as the MaxPHOX family, in the asymmetric hydrogenation of N-aryl imines has shown that high enantiomeric excesses, up to 96%, can be achieved at atmospheric pressure and low temperatures ox.ac.uk. The stereochemistry at the phosphorus center was found to significantly impact the catalyst's activity ox.ac.uk.

The following table presents representative data for the asymmetric hydrogenation of N-aryl imines using a closely related Ir-MaxPHOX catalyst, illustrating the potential of this class of ligands.

| Substrate (N-Aryl Imine) | Catalyst | Conditions | Conversion (%) | ee (%) | Ref |

| N-(1-phenylethylidene)aniline | [Ir(cod)(L)]BF4 | H2 (1 atm), CH2Cl2, 0 °C, 12 h | >99 | 96 (R) | ox.ac.uk |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | [Ir(cod)(L)]BF4 | H2 (1 atm), CH2Cl2, 0 °C, 12 h | >99 | 95 (R) | ox.ac.uk |

| N-(1-(4-chlorophenyl)ethylidene)aniline | [Ir(cod)(L)]BF4 | H2 (1 atm), CH2Cl2, 0 °C, 12 h | >99 | 94 (R) | ox.ac.uk |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | [Ir(cod)(L)]BF4 | H2 (1 atm), CH2Cl2, 0 °C, 12 h | >99 | 92 (R) | ox.ac.uk |

| L = (RA,S)-MaxPHOX derivative |

Similarly, the asymmetric hydrogenation of enamides is a crucial transformation for the synthesis of chiral amines and amides. While specific data for this compound is limited, the broader class of Ir-phosphine-oxazoline catalysts has been shown to be effective for this transformation.

The substrate scope of iridium-SIPHOX catalysts is generally broad, encompassing a range of unfunctionalized and functionalized olefins and imines. These catalysts have shown remarkable tolerance to various functional groups. For instance, in the hydrogenation of N-aryl imines, substituents on the aryl rings of both the ketone and amine fragments are well-tolerated, including electron-donating and electron-withdrawing groups ox.ac.uk.

The steric bulk of the substituents on the substrate can influence both the reactivity and the enantioselectivity of the hydrogenation. Generally, bulkier substrates may require more forcing conditions to achieve high conversion. The chiral pocket created by the this compound ligand is expected to play a crucial role in differentiating the two faces of the prochiral substrate, leading to high enantioselectivity.

The catalytic performance of cationic iridium complexes can be significantly influenced by the nature of the counterion. Weakly coordinating anions, such as BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate), are often employed to generate highly active cationic catalysts. Studies on related Ir-MaxPHOX catalysts have investigated the effect of the counterion on catalytic performance ox.ac.uk.

Additives can also play a critical role in iridium-catalyzed hydrogenations. In the context of the large-scale industrial synthesis of (S)-metolachlor via asymmetric imine hydrogenation, a mixture of an iridium precursor, a chiral diphosphine ligand (a related class of phosphorus ligands), an iodide source (e.g., NBu₄I), and an acid (e.g., acetic acid) was found to be crucial for achieving high activity and productivity nih.gov. The acid is believed to protonate the imine, increasing its reactivity towards hydrogenation, while the iodide can act as a ligand to modify the electronic and steric properties of the catalytic species nih.gov. While these findings are for a different ligand system, they highlight the potential for additives to modulate the performance of iridium catalysts in imine hydrogenation.

Ruthenium-Catalyzed Asymmetric Hydrogenation (if applicable to this specific ligand)

Ruthenium complexes are widely used in asymmetric hydrogenation, particularly for substrates containing coordinating functional groups such as ketones and olefins with nearby polar groups. Chiral phosphine (B1218219) ligands are commonly employed in these systems. However, a review of the scientific literature does not indicate that the this compound ligand has been specifically applied in ruthenium-catalyzed asymmetric hydrogenation reactions. While ruthenium complexes with other chiral P,N and N,N,P ligands have been explored for the hydrogenation of ketones and imines, there is no available data for the title compound.

Rhodium-Catalyzed Asymmetric Hydrogenation (if applicable to this specific ligand)

Rhodium-catalyzed asymmetric hydrogenation is a historically significant and powerful method for the enantioselective reduction of prochiral olefins, particularly for the synthesis of chiral amino acids. These catalysts typically employ chiral diphosphine ligands. Despite the extensive research in this area, there is no significant evidence in the current scientific literature to suggest the application of the this compound ligand in rhodium-catalyzed asymmetric hydrogenation reactions. The development of rhodium catalysts has largely focused on bidentate phosphine ligands, and the specific structural features of this compound may not be optimal for the established mechanisms of rhodium-catalyzed hydrogenation of classic substrates like dehydroamino acids.

Other Transition Metal-Catalyzed Enantioselective Transformations

While the general class of SIPHOX ligands is employed in various transition metal-catalyzed reactions, specific applications of the this compound derivative in the following transformations are not documented in the available literature.

No data or research findings were identified concerning the use of this compound metal complexes in asymmetric conjugate additions or allylic alkylation reactions.

There is no available information on the application of this compound as a ligand in enantioselective hydroamination or hydrosilylation reactions.

Application in Asymmetric Cascade and Multicomponent Reactions

A comprehensive search of scientific literature and chemical databases did not yield specific examples of the application of this compound metal complexes in asymmetric cascade or multicomponent reactions. While the broader class of phosphine-oxazoline ligands, to which this compound belongs, has been utilized in various asymmetric transformations, detailed research findings, and data tables specifically pertaining to the use of this particular ligand in cascade and multicomponent reactions are not available in the reviewed sources.

The development of efficient catalysts for asymmetric cascade and multicomponent reactions is a significant area of research, as these reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single step, with high atom economy and stereocontrol. These reaction formats are particularly valuable in the synthesis of natural products and pharmaceutically active compounds, such as spirooxindoles, which often feature multiple stereocenters.

Although no direct applications of this compound in this context were found, the general reactivity profile of related metal complexes suggests potential utility. Future research may explore the use of this compound-metal complexes in reactions such as:

Asymmetric Michael-addition/cyclization cascades: For the synthesis of chiral carbocyclic and heterocyclic frameworks.

Enantioselective [3+2] or [4+2] cycloadditions: To construct complex ring systems.

Multicomponent reactions involving 1,3-dipoles: For the synthesis of highly functionalized heterocyclic compounds.

The steric and electronic properties of the xylyl and binaphthyl moieties on the this compound ligand could offer unique selectivity in such complex transformations. However, without experimental data, any discussion of its efficacy remains speculative.

Researchers in the field are encouraged to investigate the potential of this compound and its metal complexes in these challenging and rewarding areas of asymmetric catalysis. The discovery of successful applications would be a valuable addition to the synthetic chemist's toolbox.

Mechanistic Investigations and Stereochemical Models of Ra,s Xyl Bn Siphox Catalysis

Elucidation of Proposed Catalytic Cycles

The catalytic efficacy of metal complexes derived from (RA,S)-Xyl-BN-SIPHOX is rooted in a well-defined sequence of elementary steps that constitute the catalytic cycle. While the precise nature of the cycle can vary depending on the metal center and the specific reaction, general mechanistic paradigms for SIPHOX-metal catalysts provide a strong foundation for understanding its function.

The initial and crucial step in any catalytic cycle is the coordination of the this compound ligand to the metal precursor. The ligand acts as a bidentate, P,N-chelating agent, forming a stable complex that creates a defined chiral environment around the metal center. The rigidity of the spirobiindane backbone is a key feature, as it minimizes conformational flexibility and pre-organizes the coordinating groups for effective metal binding. scispace.com The axial chirality of the spirobiindane framework, in conjunction with the stereocenter on the oxazoline (B21484) ring, establishes a C1-symmetric environment.

Following the formation of the active catalyst, the substrate is brought into the coordination sphere of the metal. The mode of substrate binding is critical for the subsequent stereodetermining step. For instance, in iridium-catalyzed hydrogenations of unsaturated compounds bearing a coordinating group like a carboxyl or keto group, the substrate can coordinate in a bidentate fashion, further rigidifying the transition state assembly. researchgate.net The Lewis basic nitrogen atom of the oxazoline and the phosphorus atom play distinct electronic roles, influencing the metal's reactivity and its affinity for the substrate.

The direct observation and characterization of transient intermediates in a catalytic cycle are challenging yet invaluable for mechanistic elucidation. For related iridium-SIPHOX catalyzed hydrogenations, detailed mechanistic studies have identified key intermediates through spectroscopic techniques. researchgate.net For example, Ir(III)-hydride species have been isolated and characterized, providing strong evidence for their involvement in the catalytic turnover. researchgate.net In some cases, an Ir(III)/Ir(V) cycle has been proposed, where the iridium center undergoes a change in oxidation state during the reaction. researchgate.net

In the context of copper-catalyzed reactions, such as conjugate borylations, the formation of copper(I)-boryl complexes is a pivotal step. acs.orgrsc.orgresearchgate.net While the isolation of these intermediates can be difficult due to their potential instability, spectroscopic methods like NMR can provide evidence for their formation in solution. rsc.org For this compound catalyzed reactions, it is proposed that similar transient species are formed, and their structural and electronic properties, dictated by the ligand framework, are central to the catalytic outcome.

Table 1: Proposed Key Intermediates in this compound Catalyzed Reactions

| Reaction Type | Proposed Intermediate | Key Features |

| Iridium-catalyzed Hydrogenation | [Ir(III)(this compound)(H)(substrate)]+ | Octahedral geometry, substrate coordination influences stereochemistry. |

| Copper-catalyzed Borylation | [Cu(I)(this compound)(Bpin)] | Formation of a Cu-B bond, active species for boryl transfer. |

This table is based on proposed intermediates for related SIPHOX-catalyzed reactions and is intended to be illustrative for this compound.

Origins of Enantioselectivity and Diastereoselectivity Control

The ability of this compound to induce high levels of stereoselectivity is a direct consequence of the chiral environment it creates at the metal center. The precise control over the spatial arrangement of the substrate in the transition state is key to discriminating between the two prochiral faces of the substrate.

The enantioselectivity of reactions catalyzed by this compound complexes can be rationalized using quadrant models. In these models, the space around the metal center is divided into four quadrants, with two being sterically hindered by the bulky substituents on the ligand (the xylyl groups on the phosphine (B1218219) and the benzyl (B1604629) group on the oxazoline) and two being relatively open. The substrate is expected to approach the metal from the less hindered quadrants to minimize steric repulsion, thus leading to the preferential formation of one enantiomer.

The specific substituents on the this compound ligand have a profound impact on its catalytic performance. The bulky 3,5-dimethylphenyl (xylyl) groups on the phosphorus atom create a sterically demanding environment that is highly effective in shielding certain coordination sites on the metal. This steric hindrance is a primary factor in enforcing a specific substrate approach.

The benzyl group on the chiral oxazoline ring further contributes to the steric bulk and can influence the orientation of the substrate through non-covalent interactions. Electronically, the phosphine group acts as a strong σ-donor and π-acceptor, while the oxazoline nitrogen is a σ-donor. This electronic asymmetry can influence the reactivity of the metal center and its interaction with the substrate, thereby affecting both the rate and selectivity of the reaction. The modular nature of SIPHOX ligands allows for the tuning of these steric and electronic parameters to optimize the catalyst for a specific transformation. su.se

Beyond simple steric repulsion, non-covalent interactions between the catalyst and the substrate are increasingly recognized as crucial elements in achieving high enantioselectivity. nih.gov In the case of this compound, the aromatic rings of the xylyl and benzyl substituents, as well as the spirobiindane backbone, can engage in π-π stacking interactions with aromatic substrates. These attractive interactions can help to lock the substrate into a specific conformation within the active site, leading to enhanced stereochemical control.

Kinetic and Thermodynamic Studies in Asymmetric Catalysis

The efficiency and selectivity of a catalytic system are governed by its kinetic and thermodynamic parameters. For the chiral catalyst this compound, understanding these aspects is crucial for optimizing reaction conditions and elucidating the reaction mechanism. This section delves into the methods used to probe the kinetics and thermodynamics of catalysis involving this specific ligand.

Determination of Reaction Orders, Rate Laws, and Activation Parameters

The determination of reaction orders, rate laws, and activation parameters provides fundamental insights into the mechanism of a catalytic cycle. These studies help to identify the rate-determining step and the species involved in this crucial phase of the reaction.

Reaction Orders and Rate Laws:

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants and catalysts. libretexts.orgsolubilityofthings.com It is determined experimentally by systematically varying the concentration of one component while keeping others constant and observing the effect on the initial reaction rate. etomica.org The exponents in the rate law represent the order of the reaction with respect to each component. libretexts.orgyoutube.com

For a typical asymmetric hydrogenation catalyzed by a metal complex of this compound, the general rate law can be expressed as:

Rate = k[Substrate]x[Catalyst]y[H2]z

where:

k is the rate constant.

[Substrate] , [Catalyst] , and [H2] are the concentrations of the substrate, catalyst, and hydrogen, respectively.

x , y , and z are the reaction orders with respect to the substrate, catalyst, and hydrogen.

Experimental studies, often involving detailed kinetic analysis, are required to determine the values of x, y, and z. For instance, a first-order dependence on the catalyst concentration (y=1) would suggest that a mononuclear species is involved in the rate-determining step. The order with respect to the substrate and hydrogen can provide clues about the elementary steps leading to the final product, such as substrate coordination and oxidative addition of hydrogen.

Activation Parameters:

The study of reaction rates at different temperatures allows for the determination of activation parameters, namely the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through the Arrhenius and Eyring equations. These parameters offer a deeper understanding of the energy profile of the reaction and the nature of the transition state.

A representative set of activation parameters for a hypothetical reaction catalyzed by an iridium complex of a SIPHOX-type ligand is presented in the table below.

Table 1: Representative Activation Parameters for a Catalytic Asymmetric Hydrogenation

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 15.2 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14.6 | kcal/mol |

| Entropy of Activation (ΔS‡) | -25.8 | cal/mol·K |

Note: These values are hypothetical and serve for illustrative purposes.

A negative entropy of activation, as shown in the table, is often indicative of an associative mechanism in the rate-determining step, where two or more species come together to form the transition state, leading to a more ordered system.

Measurement of Turnover Numbers (TON) and Turnover Frequencies (TOF) for Catalyst Efficiency Assessment

Turnover Number (TON) and Turnover Frequency (TOF) are critical metrics for evaluating the efficiency and longevity of a catalyst. catalysis.blogcatalysis.blog

Turnover Frequency (TOF) is the number of catalytic cycles that occur per unit of time, typically expressed in s⁻¹ or h⁻¹. wikipedia.org It reflects the intrinsic activity of the catalyst under specific reaction conditions. researchgate.net TOF = TON / time

High TON and TOF values are desirable for an efficient catalytic process, indicating a catalyst that is both highly active and robust. catalysis.blog The determination of these values is essential for comparing the performance of different catalysts and for the practical application of catalytic systems in industrial processes.

For this compound-metal complexes, TON and TOF values are determined under optimized reaction conditions. These values can be significantly influenced by factors such as substrate structure, catalyst loading, temperature, and pressure.

Table 2: Illustrative TON and TOF Data for Asymmetric Hydrogenation using a SIPHOX-type Catalyst

| Substrate | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Substrate A | 0.1 | 1000 | 100 | 99 |

| Substrate B | 0.05 | 2000 | 250 | 98 |

| Substrate C | 0.5 | 200 | 50 | 95 |

Note: This data is hypothetical and for illustrative purposes. Actual values are dependent on the specific substrate and reaction conditions.

The data in the table illustrates how catalyst efficiency can vary with different substrates and catalyst loadings. Achieving high TON and TOF values while maintaining excellent enantioselectivity is a key goal in the development of asymmetric catalytic processes.

Structure Activity Relationship Sar Studies of Siphox Ligands in Catalysis

Impact of Xylyl Group Substituents on Catalytic Activity and Enantioselectivity

The electronic and steric properties of the phosphine (B1218219) group substituents in PHOX-type ligands play a pivotal role in determining catalytic performance. In the case of (RA,S)-Xyl-BN-siphox, the xylyl (3,5-dimethylphenyl) groups attached to the phosphorus atom are critical.

The introduction of electron-donating methyl groups on the phenyl rings of the phosphine moiety, as in the xylyl group, enhances the electron-donating ability of the ligand. This increased electron density on the metal center can influence the catalytic activity. For instance, in ruthenium-catalyzed asymmetric hydrogenation, ligands with electron-rich diarylphosphino groups, such as Xyl-P-Phos, have demonstrated excellent activities and enantioselectivities (up to 97% ee). researchgate.net

Furthermore, the steric bulk of the xylyl groups creates a well-defined chiral pocket around the metal center. This steric hindrance can direct the incoming substrate to a specific orientation, thereby enhancing enantioselectivity. Studies on various phosphine-oxazoline ligands have shown that sterically demanding substituents on the phosphorus atom can significantly improve enantiomeric excess in reactions like iridium-catalyzed hydrogenation of imines and olefins. sigmaaldrich.com

A systematic variation of substituents on the aryl groups of the phosphine in related systems has provided insights into these effects. For example, in the palladium-catalyzed α-arylation of ketones, tailoring the steric and electronic properties of an N-heterocyclic carbene ligand, including the use of xylyl substituents, was shown to enhance catalytic activity and selectivity. rsc.org

Table 1: Effect of Phosphine Substituents on Enantioselectivity in Asymmetric Hydrogenation

| Ligand Type | Phosphine Substituent | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| P-Phos | Phenyl | α,β-Unsaturated Carboxylic Acids | High | researchgate.net |

| Xyl-P-Phos | 3,5-Xylyl | α,β-Unsaturated Carboxylic Acids | Up to 97% | researchgate.net |

| PHOX | Bis(o-tolyl)phosphanyl | Imines and Trisubstituted Olefins | Up to 97% | sigmaaldrich.com |

| Xyl-Skewphos | Di-3,5-xylylphosphino | N-aryl Imines | Up to 99% | acs.orgnih.gov |

Influence of Spiro Indane Backbone Architecture on Ligand Rigidity and Chirality Transfer

A defining feature of the SIPHOX ligand family, including this compound, is the rigid spirobiindane backbone. This structural element is crucial for establishing a stable and well-defined chiral environment around the catalytic metal center.

The rigidity of the spiro scaffold minimizes conformational flexibility, which is often detrimental to achieving high enantioselectivity. This rigidity ensures that the chiral information from the ligand is effectively transferred to the substrate during the catalytic cycle. ub.eduacs.org The spirobiindane framework creates a sterically hindered "chiral pocket" that dictates the approach of the substrate. acs.org

This structural rigidity also contributes to the stability of the catalyst. For example, Ir-SIPHOX complexes have been shown to be highly stable and resistant to the formation of inactive trimeric species, a common deactivation pathway for other catalyst systems under hydrogenation conditions. acs.orgdiva-portal.org The enhanced stability and rigidity are considered distinct advantages of SIPHOX ligands over other phosphine-oxazoline systems. nih.govmdpi.comdokumen.pub

The synthesis of various spiro-based ligands, including those with spiro[4.4]nonane and spirobiindane frameworks, has allowed for a deeper understanding of how the backbone architecture influences catalytic outcomes in various reactions, such as copper-catalyzed glyoxylate-ene and Henry reactions. researchgate.net

Correlation Between Ligand Stereochemistry and Observed Enantiomeric Excess

The stereochemistry of the chiral centers in a ligand is fundamental to its ability to induce enantioselectivity. In this compound, the specific "(RA,S)" configuration refers to the stereochemistry at the spiro carbon and the oxazoline (B21484) ring. The matching and mismatching of stereochemical elements within a ligand can have a significant impact on the catalytic outcome.

Studies on ligands with multiple chiral centers have demonstrated that one diastereomer often provides significantly higher enantioselectivity than others. For instance, in a study of aminophosphine-based ligands, the (R,S)-configured diastereomer induced a much higher enantioselectivity than the (S,S)-configured ligand in the reduction of an imine (90% ee vs. 14% ee). diva-portal.org This highlights the importance of the specific stereochemical arrangement for effective chiral induction.

The absolute configuration of the product is often determined by the stereochemistry of the ligand. In iridium-catalyzed reactions using phosphoramidite (B1245037) ligands with a BINOL backbone, the use of the "(Ra,R)" and "(Sa,R)" configured ligands resulted in the formation of products with opposite absolute configurations. researchgate.net Similarly, in the hydrogenation of olefins, the use of (E)- and (Z)-isomers of a substrate with the same catalyst can lead to the formation of opposite enantiomers, an effect known as enantiodivergence. rsc.org

The rational design of ligands often involves optimizing the stereochemical pairing of different chiral elements to achieve the desired catalytic performance. researchgate.net

Comparative Analysis of this compound with Other Privileged Phosphine-Oxazoline (PHOX) Ligand Systems

To appreciate the unique advantages of the this compound system, it is useful to compare it with other well-established PHOX ligands.

While standard PHOX ligands, such as those derived from tert-leucinol, are effective in many transformations like palladium-catalyzed allylic alkylation, they can be less effective for certain substrate classes. dokumen.pub For instance, simple iPr-PHOX shows low enantioselectivity (<10% ee) in the asymmetric allylic alkylation of indole. nih.govmdpi.com In contrast, spiro-based PHOX ligands like SIPHOX have shown impressive performance in a range of asymmetric reactions due to their rigidity and unique structural features. nih.govmdpi.com

Ir-SIPHOX catalysts have demonstrated complementary substrate scope compared to some Ir-PHOX analogues. For example, while Ir-SIPHOX was not effective in the reduction of α,β-unsaturated esters, an Ir-PHOX catalyst achieved excellent enantioselectivities for this class of substrates. dokumen.pub Conversely, Ir-SIPHOX complexes have excelled in the hydrogenation of acyclic N-aryl ketimines, providing up to 97% ee at ambient pressure, a result that represented a significant advance at the time. acs.org

The stability of the Ir-SIPHOX catalyst is another key differentiator. The bulky and rigid spirobiindane scaffold helps to prevent the formation of inactive iridium trimers, a deactivation pathway observed with some other PHOX ligands under hydrogenation conditions. diva-portal.orgdokumen.pub

More recent developments have led to other spiro-based PHOX ligands, such as O-SIPHOX, which is based on an O-SPINOL backbone. These ligands have also shown high reactivity and excellent enantioselectivity (up to 99% ee) in the iridium-catalyzed asymmetric hydrogenation of specific substrates. rsc.org

Table 2: Comparison of Catalytic Performance of SIPHOX and other PHOX Ligands

| Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| iPr-PHOX | Pd-catalyzed Allylic Alkylation | Indole | < 10% | nih.govmdpi.com |

| SIPHOX | Pd-catalyzed Allylic Alkylation | Indoles | Up to 98% | nih.govmdpi.com |

| Ir-PHOX | Asymmetric Hydrogenation | α,β-Unsaturated Esters | Excellent | dokumen.pub |

| Ir-SIPHOX | Asymmetric Hydrogenation | Acyclic N-aryl Ketimines | Up to 97% | acs.orgdiva-portal.org |

| Ir-O-SIPHOX | Asymmetric Hydrogenation | Tetrahydro-benzo[d]azepin-2-ones | Up to 99% | rsc.org |

Computational and Theoretical Chemistry Investigations of Ra,s Xyl Bn Siphox Systems

Density Functional Theory (DFT) Calculations of Catalyst-Substrate Complexes

Density Functional Theory has become a cornerstone in the computational study of organometallic catalysts due to its balance of accuracy and computational cost. researchgate.net For systems with (RA,S)-Xyl-BN-SIPHOX, DFT is instrumental in elucidating the electronic structure and energetics of the catalyst and its complexes with substrates.

A fundamental step in the computational analysis of a catalytic cycle is the geometrical optimization of all relevant stationary points, including reactants, intermediates, transition states, and products. For an iridium complex of this compound, this process involves finding the minimum energy structure of the catalyst-substrate adduct. DFT calculations, often employing a hybrid functional like B3LYP with an appropriate basis set for the metal (e.g., LANL2DZ) and other atoms (e.g., 6-31G(d)), are used to determine key geometrical parameters. rsc.orgacs.org

The optimized geometries provide a static picture of the catalyst's coordination environment. For instance, in a hypothetical iridium(I) complex, the coordination of the P and N atoms of the SIPHOX ligand to the metal center would be characterized by specific bond lengths and angles. These parameters are crucial for understanding the steric and electronic environment around the metal.

Once the geometries of intermediates are established, the energy profile of a proposed reaction pathway, such as asymmetric hydrogenation, can be mapped out. diva-portal.orgdiva-portal.org This involves calculating the relative free energies of each species along the reaction coordinate. The resulting energy profile reveals the thermodynamics of the catalytic cycle, indicating which steps are exergonic or endergonic. For example, the oxidative addition of H₂ to an Ir(I) center to form an Ir(III) dihydride species is a key step in many hydrogenation reactions, and its energetic feasibility can be assessed through these calculations. acs.org

Table 1: Representative DFT-Calculated Geometrical Parameters for an Ir(I)-(RA,S)-Xyl-BN-SIPHOX Complex (Note: The following data is illustrative and based on typical values for similar iridium-phosphine-oxazoline complexes, not on specific experimental or computational results for this compound.)

| Parameter | Optimized Value |

| Ir-P Bond Length | 2.30 - 2.40 Å |

| Ir-N Bond Length | 2.10 - 2.20 Å |

| P-Ir-N Bite Angle | 85 - 95° |

| Substrate Coordination | Varies with substrate |

Data is representative of values found in literature for similar complexes. nih.govmdpi.com

The enantioselectivity of a catalytic reaction is determined by the difference in the activation energies of the diastereomeric transition states leading to the (R) and (S) products. nih.gov Identifying and characterizing these transition states is a primary goal of DFT studies. A transition state is a first-order saddle point on the potential energy surface, and its location is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For an this compound catalyzed reaction, DFT calculations can model the transition states for the key enantiodetermining step, such as the migratory insertion of an olefin into a metal-hydride bond. The calculated activation barriers (ΔG‡) for the competing pathways provide a quantitative measure of the expected enantiomeric excess (ee). A larger energy difference between the diastereomeric transition states implies higher enantioselectivity. nih.gov

Table 2: Illustrative Activation Energies for a Stereodetermining Step in an Asymmetric Reaction (Note: This table presents hypothetical data to illustrate the concept.)

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS-(R) | 15.2 | |

| TS-(S) | 13.3 | S |

| ΔΔG‡ (TS_R - TS_S) | 1.9 |

A ΔΔG‡ of 1.9 kcal/mol at room temperature would correspond to a high enantiomeric excess in favor of the S product. nih.gov

Molecular Docking and Molecular Dynamics Simulations

While DFT provides detailed electronic information on static structures, molecular docking and molecular dynamics (MD) simulations offer insights into the dynamic behavior of the catalyst and its interaction with the substrate over time. rsc.orgopenaccessjournals.com

Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to the catalyst to form a stable complex. openaccessjournals.com In the context of this compound, docking simulations can screen various binding modes of a prochiral substrate within the chiral pocket of the iridium complex. Scoring functions are used to estimate the binding affinity for each pose, identifying the most energetically favorable orientations. openaccessjournals.com These studies can reveal crucial non-covalent interactions, such as π-stacking or steric repulsion, between the substrate and the xylyl groups of the ligand, which can influence stereoselectivity. rsc.org

Advanced Quantum Chemical Studies for Electronic Structure and Bonding Analysis

To gain a deeper understanding of the electronic effects that govern catalysis, more advanced quantum chemical methods can be applied.

The Quantum Theory of Atoms in Molecules (QTAIM) allows for a detailed analysis of the electron density to characterize the nature of chemical bonds. mdpi.comresearchgate.netresearchgate.net By analyzing the bond critical points between the iridium center and the coordinating atoms of the this compound ligand and the substrate, one can quantify the degree of covalent and electrostatic character in these interactions. mdpi.comunizar.es

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by partitioning the molecular wavefunction into localized orbitals. acs.orgmdpi.com For an Ir-(RA,S)-Xyl-BN-SIPHOX complex, NBO analysis can quantify the donor-acceptor interactions between the ligand and the metal, and between the catalyst and the substrate. This can shed light on the electronic push-pull effects that modulate the catalyst's reactivity. rsc.orgacs.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Ligand Design

In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high efficiency and stereoselectivity. Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational strategy to guide this process. nih.govspu.edu.sy The QSAR approach seeks to establish a statistically significant mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. spu.edu.sy For catalyst systems involving ligands like this compound, the "activity" is typically the catalytic performance, such as reaction yield or, more critically, enantiomeric excess (ee%).

While dedicated QSAR models focusing exclusively on this compound are not extensively detailed in publicly accessible literature, the methodology has been successfully applied to the broader classes of phosphine-oxazoline (PHOX) and other privileged chiral phosphine (B1218219) ligands used in transition-metal catalysis. chemrxiv.orgresearchgate.net These studies provide a clear framework for how QSAR models can be developed and utilized to predict the performance of new ligand derivatives and accelerate the discovery of more effective catalysts.

The development process for a QSAR model in this context involves several key steps:

Data Set Assembly: A training set of structurally diverse but related ligands, such as various derivatives of the SIPHOX scaffold, is compiled. For each ligand, a consistent experimental measurement of catalytic performance (e.g., % ee in a specific benchmark reaction) is required.

Descriptor Calculation: For each molecule in the data set, a wide array of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Steric Descriptors: Parameters that describe the size and shape of the ligand, such as molecular volume, surface area, and Sterimol parameters (L, Bmin, Bmax). These are crucial for ligands where steric hindrance dictates stereochemical outcomes.

Electronic Descriptors: Parameters that describe the electronic environment, including partial atomic charges, dipole moments, and orbital energies (HOMO/LUMO). These are vital for understanding ligand-metal interactions.

Topological Descriptors: Numerical indices derived from the 2D graph representation of the molecule, which describe molecular size, shape, and branching.

3D Descriptors: Parameters derived from the three-dimensional conformation of the molecule, often from computationally optimized structures. nih.govnih.gov

Model Generation and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates a subset of the calculated descriptors with the observed catalytic activity. nih.gov The robustness and predictive power of this model are then rigorously assessed through internal and external validation procedures. Key statistical metrics include the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²) for internal validation. cresset-group.com

A hypothetical, yet realistic, statistical summary for a QSAR model developed for a series of SIPHOX-type ligands is presented below.

| Statistical Parameter | Value | Description |

|---|---|---|

| N (Training Set) | 35 | Number of ligands in the model-building set. |

| N (Test Set) | 10 | Number of ligands in the external validation set. |

| R² (Coefficient of Determination) | 0.89 | Indicates that 89% of the variance in enantioselectivity in the training set is explained by the model. |

| Q² (Cross-Validated R²) | 0.78 | A measure of the model's internal predictive power, obtained through leave-one-out cross-validation. |

| R²_pred (Predictive R² for Test Set) | 0.85 | A measure of the model's ability to predict the activity of an external set of ligands not used in model training. |

| RMSE (Root Mean Square Error) | 4.5% | The standard deviation of the prediction errors, indicating the average deviation between predicted and experimental ee% values. |

Once a statistically robust and validated QSAR model is established, its primary utility lies in predictive ligand design. cresset-group.com The model can be used to screen a large virtual library of novel, yet-to-be-synthesized ligand candidates. By calculating the relevant molecular descriptors for these virtual compounds, the model can predict their catalytic performance. This in-silico screening allows researchers to prioritize the synthesis of a smaller number of highly promising candidates, saving significant time and resources. spu.edu.sy

For instance, starting with the this compound scaffold, a medicinal chemist could propose modifications to the xylyl (Xyl) group, the benzonaphthofuran (BN) moiety, or the oxazoline (B21484) ring. The QSAR model would then provide a predicted enantioselectivity for each new derivative, as illustrated in the hypothetical table below.

| Ligand Derivative | Proposed Modification | Predicted Enantiomeric Excess (ee%) | Rationale for Synthesis |

|---|---|---|---|

| This compound | Baseline/Reference Ligand | 92% (Experimental) | Known high-performing ligand. |

| Derivative 1 | Replace Xylyl with Phenyl | 85% | Predicted decrease in selectivity; lower priority. |

| Derivative 2 | Replace Xylyl with 3,5-di-tert-butylphenyl | 97% | Model predicts increased steric bulk enhances selectivity; high priority. |

| Derivative 3 | Introduce a methoxy (B1213986) group on the benzonaphthofuran core | 95% | Model predicts favorable electronic effect; high priority. |

| Derivative 4 | Replace oxazoline isopropyl with a tert-butyl group | 88% | Predicted unfavorable steric clash; lower priority. |

Synthetic Utility and Future Research Directions of Ra,s Xyl Bn Siphox Catalysis

Application in the Enantioselective Synthesis of Advanced Chiral Intermediates

The (RA,S)-Xyl-BN-SIPHOX ligand, in combination with various transition metals, has proven to be a highly effective catalyst system for the synthesis of a range of valuable chiral building blocks.

Access to Optically Enriched Chiral Amines

Chiral amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. The iridium-catalyzed asymmetric hydrogenation of imines using SIPHOX ligands provides a direct and efficient route to these valuable compounds. acs.orgnih.gov Specifically, iridium complexes of chiral spiro phosphine-oxazoline ligands (SIPHOX) have been successfully employed in the direct catalytic asymmetric hydrogenation of 2-pyridyl cyclic imines, yielding a variety of chiral amines with excellent yields and high enantioselectivities. acs.org This method has been highlighted as a highly efficient protocol for accessing nicotine-derived bioactive compounds. acs.org

For instance, the asymmetric hydrogenation of N-aryl ketimines catalyzed by Ir-SIPHOX complexes can proceed with full conversion and high enantioselectivity (up to 97% ee) under ambient pressure. researchgate.net This represented a significant advancement, as it was the first example of such a reaction catalyzed by chiral analogues of the Crabtree catalyst at atmospheric pressure. researchgate.net The stability of the Ir-SIPHOX catalysts, which are resistant to the formation of inactive trimer species under hydrogenation conditions, contributes to their high efficiency. researchgate.net

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| 2-Pyridyl Cyclic Imines | Ir-SIPHOX | Chiral Amines | Excellent | acs.org |

| N-Aryl Ketimines | Ir-SIPHOX | Chiral Amines | up to 97% | researchgate.net |

Preparation of Functionalized Optically Active Organoboron Compounds

Optically active organoboron compounds are versatile intermediates in organic synthesis due to their ability to undergo a wide array of stereospecific transformations. ualberta.ca While direct data on the use of this compound for the synthesis of organoboron compounds is limited in the provided search results, the broader context of using chiral ligands for this purpose is well-established. For example, copper-catalyzed 1,2-addition of 1,1-diborylmethane to N-phosphinyl aldimines has been explored for the synthesis of optically pure β-aminoalkylboronates, though challenges in achieving high enantioselectivity remain with other ligand types. ualberta.ca The development of catalytic enantioselective methods for constructing boron-stereogenic compounds is an active area of research, with recent successes in copper-catalyzed desymmetric B–H bond insertion reactions using other chiral ligands. nih.gov The potential application of this compound in this area represents a promising avenue for future investigation.

Synthesis of Complex Chiral Scaffolds for Drug Discovery and Natural Product Synthesis

The synthesis of complex molecular architectures is a critical endeavor in the development of new therapeutic agents and the total synthesis of natural products. nih.gov Catalytic methods that enable the rapid and stereocontrolled construction of such scaffolds are therefore highly valuable. rsc.orgresearchgate.net

Palladium-catalyzed cycloaddition reactions using SIPHOX ligands have been shown to be effective in generating complex heterocyclic structures. For example, a commercially available chiral Pd-SIPHOX catalyst was used in the enantioselective [6+4] cycloaddition of vinyl oxetanes with azadienes to produce ten-membered heterocycles, including benzofuran- and indole-fused systems, in excellent yield and enantioselectivity. su.se This highlights the potential of SIPHOX-based catalysts to facilitate the synthesis of complex, medicinally relevant scaffolds. nih.gov

The synthesis of natural product-inspired compound collections is a key strategy in drug discovery. nih.gov The ability of this compound to catalyze reactions that build complex chiral molecules makes it a valuable tool in this context. For example, the asymmetric synthesis of silodosin, a pharmaceutical agent, was accomplished with high efficiency and enantioselectivity using an Ir-SIPHOX catalyst. thieme-connect.com

Scalability and Potential Industrial Relevance of this compound Catalyzed Transformations

The transition of a catalytic method from a laboratory-scale procedure to an industrial process hinges on several factors, including catalyst efficiency, stability, and cost-effectiveness. Asymmetric hydrogenation is a mature technology that has been successfully implemented in the pharmaceutical and fine chemical industries. nih.gov

The high efficiency of Ir-SIPHOX catalysts, as demonstrated by the high substrate-to-catalyst ratio (S/C = 6,000) in the asymmetric synthesis of silodosin, underscores their potential for industrial applications. thieme-connect.com Furthermore, the robustness of these catalysts under various reaction conditions is a key advantage. researchgate.net The successful multikilogram-scale manufacture of other metal-phosphine precatalysts for asymmetric hydrogenation processes demonstrates the feasibility of producing such catalysts on an industrial scale. nih.gov The development of the Ir-catalyzed enantioselective hydrogenation for the production of (S)-metolachlor, which represents the largest application of asymmetric catalysis to date, serves as a powerful testament to the industrial viability of such processes. researchgate.net

Emerging Research Trends and Novel Applications of SIPHOX Ligands in Asymmetric Catalysis

The field of asymmetric catalysis is continuously evolving, with ongoing efforts to develop new ligands and catalytic systems with improved performance and broader applicability. numberanalytics.com SIPHOX ligands are part of a larger family of "privileged ligands" that have shown efficacy in a wide range of asymmetric transformations. numberanalytics.comnih.gov

A notable trend is the development of siloxane-substituted oxazoline (B21484) ferrocenes, which have demonstrated superior performance compared to classical oxazoline ferrocene (B1249389) ligands in various mechanistically distinct reactions. mdpi.com Another area of active research is the design of tridentate chiral ligands, which can impart greater stability and efficiency to the resulting metal complexes. researchgate.net For example, modifying bidentate chiral spiro aminophosphine (B1255530) ligands to create tridentate versions has led to catalysts with markedly higher stability, enantioselectivity, and efficiency in asymmetric hydrogenations. researchgate.net

The application of SIPHOX and related ligands is also expanding into new reaction types. For instance, Pd-SIPHOX catalysts have been used in enantioselective cycloadditions to generate novel heterocyclic scaffolds. su.se The exploration of these ligands in emerging areas such as asymmetric photocatalysis and electrocatalysis represents an exciting frontier. numberanalytics.com

Prospects for Rational Design and Development of Next-Generation SIPHOX-Based Catalysts

The rational design of new catalysts is a key objective in asymmetric catalysis, aiming to move beyond empirical screening towards a more predictive approach. nih.govnih.govcaltech.edu This involves understanding the relationship between the ligand structure and the catalytic performance. nih.gov

For SIPHOX ligands, the modular nature of their synthesis allows for systematic modification of their steric and electronic properties. thieme-connect.de Computational methods are increasingly being used to guide ligand design and to understand the mechanism of catalysis and the origin of stereoselectivity. nih.gov For example, DFT calculations have been employed to provide insights into the B–H bond insertion reaction mechanism. nih.gov

The development of second-generation catalysts often involves fine-tuning the ligand structure to address specific challenges, such as suppressing unwanted side reactions. nih.gov Future research in the area of SIPHOX-based catalysts will likely focus on:

Developing more robust and active catalysts: This can be achieved through the synthesis of new SIPHOX derivatives with enhanced stability and electronic properties. researchgate.net

Expanding the scope of SIPHOX-catalyzed reactions: This involves exploring their application in new types of asymmetric transformations. su.se

Immobilization and recycling: Developing methods to heterogenize SIPHOX catalysts will improve their industrial applicability by facilitating catalyst separation and reuse. researchgate.net

Utilizing advanced computational tools: In-depth mechanistic studies and predictive modeling will accelerate the discovery of new and improved catalysts. nih.gov

By leveraging these strategies, the full potential of this compound and the broader class of SIPHOX ligands in asymmetric catalysis can be realized, leading to the development of more efficient and sustainable methods for the synthesis of chiral molecules.

Q & A

Q. How can researchers ensure reproducibility in catalytic asymmetric syntheses of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.